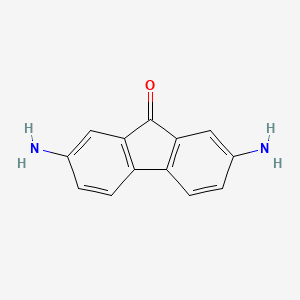

2,7-Diamino-9H-fluoren-9-one

Description

The exact mass of the compound 2,7-Diamino-9-fluorenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107568. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-diaminofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTJRFCUTIHVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183414 | |

| Record name | 9H-Fluoren-9-one, 2,7-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2915-84-6 | |

| Record name | 9H-Fluoren-9-one, 2,7-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC107568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2,7-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Diamino-9-fluorenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2,7-Diamino-9H-fluoren-9-one

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 2,7-Diamino-9H-fluoren-9-one (CAS No. 2915-84-6), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate a comprehensive understanding of this versatile molecule.

Core Molecular Profile and Physicochemical Properties

This compound is a solid organic compound characterized by a rigid, planar fluorene backbone functionalized with two amino groups and a central ketone. This unique architecture imparts significant chemical reactivity and desirable photophysical properties, making it a valuable building block in several scientific domains. The amino groups at the 2 and 7 positions act as versatile handles for derivatization, while the conjugated aromatic system is the source of its inherent fluorescence, a property that is exploited in the development of sensors and optoelectronic materials.[1][2]

The core physical and chemical properties are summarized below, providing a foundational dataset for experimental design and application.

| Property | Value | Source(s) |

| CAS Number | 2915-84-6 | [3][4][5] |

| Molecular Formula | C₁₃H₁₀N₂O | [3][4][5] |

| Molecular Weight | 210.23 g/mol | [3][4][5] |

| Appearance | Brown to dark brown solid | [3] |

| Melting Point | 290 °C | [3][6] |

| Boiling Point (Predicted) | 526.6 ± 43.0 °C | [3] |

| Density (Predicted) | 1.42 g/cm³ | [3] |

| pKa (Predicted) | 3.39 ± 0.20 | [3] |

| Solubility | Insoluble in water; soluble in various organic solvents. | [7][8] |

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. Each technique provides a unique piece of the structural puzzle.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework. The aromatic protons and carbons will exhibit characteristic shifts in the ¹H and ¹³C NMR spectra, respectively. The symmetry of the molecule simplifies the spectra, with signals corresponding to the chemically equivalent protons and carbons at the 1/8, 2/7, 3/6, and 4/5 positions. The presence of the amino groups will be confirmed by signals in the ¹H spectrum, the chemical shift of which can be solvent-dependent.

-

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ketone group. Additionally, characteristic N-H stretching vibrations from the primary amino groups will be observable.

-

UV-Visible Spectroscopy: The extended π-conjugated system of the fluorene core gives rise to strong absorption bands in the UV-visible region. This property is the basis for its use in fluorescent applications and can be used to monitor reaction progress or determine concentration.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. PubChem and other databases contain GC-MS data for this compound.[4]

Synthesis and Purification: From Precursor to Product

The most common and established route to this compound begins with the parent ketone, 9H-fluoren-9-one. The synthesis involves a two-step process: dinitration followed by reduction. This pathway is efficient and provides a reliable method for producing the target compound in a laboratory setting.

Synthetic Workflow Diagram

Caption: Synthetic pathway from 9H-fluoren-9-one to this compound.

Detailed Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 2,7-Dinitro-9H-fluoren-9-one

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, place 9H-fluoren-9-one.[9] Cool the flask in an ice bath.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C. The electrophilic nitronium ion (NO₂⁺), generated in situ, attacks the electron-rich aromatic rings. The 2 and 7 positions are preferentially nitrated due to the directing effects of the existing rings.

-

Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once complete, carefully pour the reaction mixture onto crushed ice to precipitate the dinitro product.

-

Isolation: Collect the yellow precipitate of 2,7-Dinitro-9H-fluoren-9-one by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.[10]

Step 2: Synthesis of this compound

-

Reaction Setup: Suspend the synthesized 2,7-Dinitro-9H-fluoren-9-one in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[11] Heat the mixture under reflux. The nitro groups are reduced to primary amino groups.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.

-

Purification: Collect the crude this compound by filtration. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield a pure, solid product.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dictated by its two primary amine functionalities and the central ketone. This dual reactivity makes it an exceptionally versatile scaffold for building complex molecular architectures.

Key Reaction Pathways

Caption: Key reaction pathways for derivatizing this compound.

-

Reactions of the Amino Groups: The primary aromatic amines are nucleophilic and can readily undergo acylation, alkylation, and diazotization reactions. This allows for the introduction of a wide variety of functional groups, which is critical for tuning the molecule's properties for specific applications, such as modulating the solubility and biological activity of drug candidates.[11]

-

Reactions of the Ketone Group: The carbonyl group can be reduced to a hydroxyl group, forming 2,7-diamino-9-fluorenol, a precursor for photoremovable protecting groups.[12] It can also undergo condensation reactions with reagents like hydrazines to form hydrazones, further expanding the synthetic possibilities.[13]

Applications in Drug Development and Materials Science

The structural and chemical properties of this compound make it a highly sought-after intermediate in several high-value applications.

-

Antiviral Drug Development: The fluorene scaffold is a key component in the design of potent antiviral agents. Notably, symmetric derivatives of 2,7-diaminofluorene have been developed as highly effective inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[11] By attaching prolinamide and other amino acid residues to the amino groups, researchers have created compounds with picomolar inhibitory activity, highlighting the scaffold's importance in combating HCV.[11]

-

Anticancer and Antimicrobial Research: The fluorene nucleus is considered a "privileged scaffold" in medicinal chemistry. Various derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents, often showing promising activity against multidrug-resistant strains.[2][14]

-

Fluorescent Probes and Chemosensors: The inherent fluorescence of the fluorene core allows for its use in creating fluorescent dyes and sensors.[1] The amino groups can be functionalized with specific recognition moieties to create chemosensors that can selectively detect metal ions or biomolecules.

-

Organic Electronics: As a conjugated aromatic molecule, fluorene derivatives are widely used in materials science.[2] They serve as building blocks for conjugated polymers used in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are essential when handling this compound.

| Safety Aspect | Recommendation | Source(s) |

| Hazards | Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335). | [3][4] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [3][7] |

| Handling | Avoid dust formation. Use in a well-ventilated area. Wash hands thoroughly after handling. | [7][15] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature or refrigerated (2-8°C). Keep the container tightly closed in a dry, well-ventilated place. | [3] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [3][7] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [3] |

Conclusion

This compound is a chemical of significant strategic importance. Its well-defined structure, characterized by a fluorescent core and reactive amino groups, provides a robust platform for innovation. From the development of life-saving antiviral drugs to the creation of next-generation electronic materials, the versatility of this molecule ensures its continued relevance across diverse scientific and industrial fields. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for any researcher aiming to leverage its full potential.

References

- 1. This compound [myskinrecipes.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. 2,7-DIAMINO-9-FLUORENONE | 2915-84-6 [amp.chemicalbook.com]

- 4. 2,7-Diamino-9-fluorenone | C13H10N2O | CID 97238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 2915-84-6 | this compound - Synblock [synblock.com]

- 6. alfa-industry.com [alfa-industry.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 9H-fluoren-9-one [chemister.ru]

- 9. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 9H-Fluoren-9-one, 2,7-dinitro- [webbook.nist.gov]

- 11. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigations on 2,7-diamino-9-fluorenol photochemistry [edoc.unibas.ch]

- 13. researchgate.net [researchgate.net]

- 14. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

2,7-Diamino-9H-fluoren-9-one CAS number 2915-84-6

An In-depth Technical Guide to 2,7-Diamino-9H-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 2915-84-6), a pivotal chemical intermediate in the fields of medicinal chemistry and materials science. This document delves into its fundamental physicochemical properties, provides detailed and validated protocols for its synthesis and characterization, and explores its significant applications, particularly in the development of novel antiviral agents and high-performance polymers. The guide is structured to offer both theoretical understanding and practical, field-proven insights, making it an essential resource for researchers and professionals working with this versatile compound.

Introduction: The Strategic Importance of the Fluorenone Core

The 9H-fluoren-9-one scaffold is a rigid, planar, tricyclic aromatic system that has garnered significant interest in various scientific disciplines. Its unique structure provides a robust and predictable framework for the construction of complex molecules. The introduction of amino functionalities at the 2 and 7 positions, affording this compound, dramatically enhances its utility. These amino groups serve as versatile handles for a myriad of chemical transformations, allowing for the facile introduction of diverse pharmacophores and polymer linkages. This symmetrical diamine is a key building block in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors and serves as a monomer in the production of high-performance polyimides.[1] Its derivatives are also being investigated for their potential in developing other therapeutic agents and advanced materials.[2]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a research setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.[3][4]

| Property | Value | Reference |

| CAS Number | 2915-84-6 | [3] |

| Molecular Formula | C₁₃H₁₀N₂O | [3] |

| Molecular Weight | 210.24 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | >300 °C | - |

| Purity | ≥97% | [4] |

| InChI Key | GWTJRFCUTIHVPX-UHFFFAOYSA-N | [4] |

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Synthesis of this compound: A Validated Two-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 9-fluorenone. This process involves an electrophilic nitration followed by a chemical reduction.

Step 1: Synthesis of 2,7-Dinitro-9H-fluoren-9-one

Causality: The first step involves the introduction of nitro groups onto the fluorenone backbone. The electron-withdrawing nature of the carbonyl group at position 9 directs the incoming electrophilic nitronium ions (NO₂⁺), generated from the mixture of concentrated sulfuric and nitric acids, to the electron-rich positions of the aromatic rings. The primary sites for electrophilic substitution on the fluorenone ring are the 2 and 7 positions.

Self-Validating System: The success of this step is visually indicated by the formation of a yellow precipitate upon pouring the reaction mixture into water. The melting point of the crude and recrystallized product can be compared with the literature value to confirm the identity and purity of the intermediate.

Experimental Protocol:

-

In a fume hood, carefully add 30 mL of concentrated sulfuric acid to a round-bottom flask equipped with a magnetic stirrer and an ice bath.

-

While stirring, slowly add 3.00 g (16.6 mmol) of 9-fluorenone to the sulfuric acid to form a dark red solution.[5]

-

Cool the solution to 5-10 °C.[5]

-

Slowly add 2.0 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 15-20 °C.[5]

-

After the addition is complete, stir the mixture at 15-20 °C for 30 minutes.[5]

-

Pour the reaction mixture onto crushed ice with stirring.

-

Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral (pH 7).[5]

-

Dry the crude product in a vacuum oven. The crude product can be recrystallized from acetic acid to yield pure 2,7-dinitro-9H-fluoren-9-one as long yellow needles.[5]

Step 2: Synthesis of this compound

Causality: This step involves the reduction of the nitro groups of 2,7-dinitro-9H-fluoren-9-one to primary amino groups. Several reducing agents can be employed, with stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of hydrochloric acid or iron powder with hydrochloric acid being common and effective choices.[6] These reagents are potent reducing agents for aromatic nitro compounds.

Self-Validating System: The completion of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting dinitro compound and the appearance of a new, more polar spot corresponding to the diamino product indicates the reaction's progress. The final product's identity and purity can be confirmed by melting point determination and spectroscopic analysis.

Experimental Protocol (using Iron/HCl):

-

In a round-bottom flask equipped with a reflux condenser, suspend 2,7-dinitro-9H-fluoren-9-one in an aqueous alcohol solution (e.g., ethanol/water).[6]

-

Add iron powder and concentrated hydrochloric acid to the suspension.[6]

-

Heat the mixture to reflux with vigorous stirring.[6]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and filter to remove the iron salts.

-

Neutralize the filtrate with a suitable base (e.g., sodium carbonate or ammonia solution) to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

¹H NMR (Expected): The proton NMR spectrum is expected to be symmetrical. The aromatic protons would appear as a set of signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the amino groups would likely appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR (Expected): The carbon NMR spectrum will show signals corresponding to the aromatic carbons and the carbonyl carbon. The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region (around δ 190-200 ppm). The carbons attached to the amino groups will be shielded compared to the corresponding carbons in the parent 9-fluorenone.

FTIR (KBr Pellet): The infrared spectrum is a powerful tool for identifying the key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching vibrations of the primary amino groups |

| ~3100-3000 | Aromatic C-H stretching vibrations |

| ~1710 | C=O stretching vibration of the ketone |

| ~1600-1450 | Aromatic C=C stretching vibrations |

| ~1300-1200 | C-N stretching vibrations |

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable scaffold in several areas of research and development.

Antiviral Drug Discovery: HCV NS5A Inhibitors

A significant application of the 2,7-diaminofluorene scaffold (often without the 9-oxo group in the final drug) is in the design of potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[8] NS5A is a crucial protein for HCV RNA replication and virion assembly.

The rigid fluorene core acts as a central scaffold, positioning the pharmacophoric groups, which are typically attached to the amino functionalities, in a specific spatial orientation for optimal binding to the NS5A protein. Symmetrical derivatives based on this scaffold have shown picomolar inhibitory activity against HCV. The this compound can be a precursor to these inhibitors, where the ketone at the 9-position might be reduced or modified in subsequent synthetic steps.

High-Performance Polymers: Polyimides

The two primary amino groups of this compound make it an excellent diamine monomer for the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[2]

The polymerization reaction typically involves the condensation of the diamine monomer with a dianhydride. The rigid and planar structure of the fluorenone core, when incorporated into the polymer backbone, can enhance the thermal stability and mechanical strength of the resulting polyimide. These materials find applications in the aerospace, electronics, and automotive industries.[2]

Conclusion

This compound is a chemical compound of significant strategic importance. Its synthesis, while requiring careful execution, is based on well-established organic chemistry principles. The versatility of its amino groups, combined with the rigidity of the fluorenone core, makes it an invaluable building block in the development of novel antiviral therapeutics and advanced polymeric materials. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to empower researchers and professionals in their scientific endeavors with this remarkable molecule.

References

- 1. Manufacturers of 2,7-Diamino-9-fluorenone, 97%, CAS 2915-84-6, D 2801, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 2. 2,7-Diamino-9-fluorenone | C13H10N2O | CID 97238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2915-84-6 [sigmaaldrich.com]

- 4. 9H-Fluoren-9-one [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 2-AMINO-9-FLUORENONE(3096-57-9) 13C NMR spectrum [chemicalbook.com]

- 7. bmse000521 9-fluorenone at BMRB [bmrb.io]

- 8. 2,7-Dinitro-9-fluorenone | C13H6N2O5 | CID 35842 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,7-Diamino-9H-fluoren-9-one: Structure, Synthesis, and Therapeutic Scaffolding

This guide provides a comprehensive technical overview of 2,7-Diamino-9H-fluoren-9-one, a heterocyclic ketone that has garnered significant interest in medicinal chemistry. Its rigid, planar structure and versatile functional groups make it a privileged scaffold for the design of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and its emerging role in developing novel inhibitors for challenging disease targets.

Molecular Structure and Physicochemical Properties

This compound possesses a tricyclic aromatic core, consisting of two benzene rings fused to a central five-membered ring containing a ketone functional group. The defining features are the two amino groups positioned at the 2 and 7 positions of the fluorene backbone. This symmetrical substitution pattern significantly influences the molecule's electronic properties and reactivity.

The chemical structure and key identifiers of this compound are summarized below.

| Property | Value |

| IUPAC Name | 2,7-diaminofluoren-9-one[1] |

| CAS Number | 2915-84-6[1] |

| Molecular Formula | C₁₃H₁₀N₂O[1] |

| Molecular Weight | 210.23 g/mol [1] |

| Appearance | Solid |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature |

The presence of both electron-donating amino groups and an electron-withdrawing ketone group on the conjugated fluorene system results in unique photophysical properties, making it a subject of interest in materials science as well.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of its dinitro precursor, 2,7-dinitro-9H-fluoren-9-one. This precursor can be synthesized from commercially available fluorenone.

Synthesis of 2,7-Dinitro-9H-fluoren-9-one

The nitration of fluorenone is a critical first step. The reaction conditions must be carefully controlled to achieve the desired 2,7-disubstitution pattern.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve fluorenone in concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the yellow solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain crude 2,7-dinitro-9H-fluoren-9-one.

-

Recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, can be performed for further purification.

Caption: Workflow for the synthesis of 2,7-Dinitro-9H-fluoren-9-one.

Synthesis of this compound

The reduction of the nitro groups to amino groups is the final step. Several reducing agents can be employed, with tin(II) chloride and iron powder in an acidic medium being common choices.

Protocol (using SnCl₂·2H₂O):

-

Suspend 2,7-dinitro-9H-fluoren-9-one in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Add concentrated hydrochloric acid dropwise and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography or recrystallization.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. Due to the molecule's symmetry, the spectra are relatively simple.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons at positions 1 and 8 will be in a different chemical environment compared to those at positions 3 and 6, and 4 and 5, leading to characteristic splitting patterns (doublets and doublets of doublets). The amino protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show a set of signals corresponding to the unique carbon atoms in the molecule. The carbonyl carbon (C9) will appear significantly downfield (typically >190 ppm). The aromatic carbons will resonate in the range of 110-150 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 210.[1] Common fragmentation patterns may involve the loss of CO (m/z 182) and subsequent fragmentation of the aromatic system.

| Ion | m/z (expected) | Description |

| [M]⁺ | 210 | Molecular Ion |

| [M-CO]⁺ | 182 | Loss of carbonyl group |

| [M-CO-HCN]⁺ | 155 | Subsequent loss of HCN |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. The crystal structure of this compound has been reported and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 801748.[1] This data confirms the planarity of the fluorenone core and provides precise measurements of the molecular geometry.

Applications in Drug Development

The rigid, planar structure of this compound, combined with the presence of two strategically placed amino groups, makes it an attractive scaffold for the design of inhibitors targeting various enzymes and proteins. The amino groups serve as convenient handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Sirtuin 2 (SIRT2) Inhibitors

Sirtuin 2 (SIRT2) is a NAD⁺-dependent deacetylase that has emerged as a therapeutic target in cancer and neurodegenerative diseases. Symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives have been developed as potent and selective SIRT2 inhibitors. The fluorenone core acts as a central scaffold, with substituents at the 2 and 7 positions extending into the active site of the enzyme to achieve inhibitory activity. Some of these derivatives have been shown to induce hyperacetylation of α-tubulin, a known substrate of SIRT2, leading to anti-proliferative effects in cancer cell lines.[2]

References

2,7-Diamino-9H-fluoren-9-one molecular weight

An In-depth Technical Guide to 2,7-Diamino-9H-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a critical chemical intermediate in synthetic and medicinal chemistry. The document details its core physicochemical properties, centered around its molecular weight, and presents a validated synthesis protocol with mechanistic insights. Furthermore, it explores the compound's significant applications as a molecular scaffold in the development of novel therapeutic agents, supported by detailed experimental workflows and safety protocols. This guide serves as an essential resource for researchers leveraging this versatile fluorene derivative in their work.

Introduction: The Significance of the Fluorene Scaffold

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science. Its rigid, planar geometry and extensive π-system provide a robust scaffold for constructing molecules with specific three-dimensional orientations and electronic properties. Derivatives of fluorenone, the oxidized form of fluorene, are particularly valuable. Among these, this compound (DAF) stands out due to the strategic placement of its two primary amine groups. These functional groups serve as versatile handles for synthetic elaboration, allowing for the construction of symmetrical and asymmetrical molecules with a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.[1][2][3] This guide focuses on the fundamental characteristics, synthesis, and application of DAF as a cornerstone for advanced chemical synthesis.

Physicochemical Properties of this compound

The identity and purity of a chemical compound begin with its fundamental properties. The molecular weight, derived from its chemical formula, is the most critical initial parameter for all stoichiometric calculations in synthesis and analysis. The key properties of DAF are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 210.23 g/mol | [4][5][6] |

| Molecular Formula | C₁₃H₁₀N₂O | [4][5][7] |

| Exact Mass | 210.079312947 Da | [6][7] |

| CAS Number | 2915-84-6 | [4][7][8][9] |

| Appearance | Brown to dark brown solid | [5] |

| Melting Point | 290 °C | [5][8] |

| Boiling Point | 526.6 °C at 760 mmHg (Predicted) | [5][7] |

| Density | ~1.41 g/cm³ | [5][7] |

| InChIKey | GWTJRFCUTIHVPX-UHFFFAOYSA-N | [6][10] |

Synthesis and Mechanistic Considerations

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its dinitro precursor, 2,7-Dinitro-9H-fluoren-9-one. This precursor is readily prepared by the nitration of 9-fluorenone.

Synthesis Pathway Overview

The transformation from the widely available 9-fluorenone to DAF is a two-step process:

-

Electrophilic Nitration: 9-Fluorenone is treated with a strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to install nitro groups at the electron-rich 2 and 7 positions. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Chemoselective Reduction: The resulting 2,7-Dinitro-9H-fluoren-9-one is subsequently reduced to DAF. A variety of reducing agents can be employed, but tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones.[1] The tin chloride method is favored for its high yield and reliability.

Detailed Experimental Protocol: Synthesis of DAF

This protocol describes the reduction of 2,7-Dinitro-9H-fluoren-9-one.

Materials:

-

2,7-Dinitro-9H-fluoren-9-one (1.0 eq)[11]

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetic Acid

-

Sodium Hydroxide (NaOH), 5 M aqueous solution

-

Diethyl ether or Ethyl acetate for extraction

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,7-Dinitro-9H-fluoren-9-one (1.0 eq) in glacial acetic acid.

-

Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (10.0 eq) followed by the slow addition of concentrated HCl. The addition of acid is exothermic and should be done cautiously.

-

Reaction Execution: Heat the reaction mixture to reflux (typically around 65-70 °C) and maintain for 4-6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and a concentrated aqueous solution of NaOH. The objective is to neutralize the excess acid and precipitate the tin salts. Adjust the pH to > 8.

-

Extraction: The resulting suspension contains the desired product. Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Trustworthiness through Validation: The success of the synthesis is confirmed by standard analytical techniques. The molecular weight of the final product can be verified by Mass Spectrometry (MS), which should show a molecular ion peak corresponding to the calculated exact mass (210.079). The structure and purity are confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile molecular building block. The two primary amine groups at the 2 and 7 positions are nucleophilic and can be readily functionalized through various reactions, such as amidation, alkylation, and diazotization, to create a diverse library of compounds.

-

Antiviral Agents (Tilorone): DAF is a key intermediate in the synthesis of Tilorone, an oral interferon inducer with broad-spectrum antiviral activity.[13][14] The synthesis involves the alkylation of the hydroxyl groups of 2,7-dihydroxy-9-fluorenone, which itself can be synthesized from DAF via a diazotization-hydrolysis sequence. Tilorone and its analogs have been investigated for activity against a range of viruses.[3]

-

Hepatitis C Virus (HCV) Inhibitors: The DAF scaffold has been used to create novel, symmetric prolinamide derivatives that act as potent inhibitors of the HCV NS5A protein, a key target in anti-HCV therapy.[1] The symmetrical nature of DAF allows for the straightforward synthesis of these dimeric structures.

-

Anticancer Research: Various derivatives of the fluorenone core have demonstrated antiproliferative activity. By modifying the side chains attached to the 2,7-diamino positions, researchers have developed compounds that function as topoisomerase inhibitors, a critical mechanism in cancer chemotherapy.[2][15]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for researcher safety.

-

GHS Hazard Classification: The compound is classified as a skin and eye irritant.[5][6] It may also cause respiratory irritation.[6]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[5][16]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[5] Store in a tightly sealed container in a cool, dry place under an inert atmosphere, protected from light.[5][10]

-

-

First Aid:

Conclusion

This compound, with a definitive molecular weight of 210.23 g/mol , is more than a simple chemical compound; it is a strategic platform for innovation in drug discovery and materials science. Its robust synthesis, coupled with the versatile reactivity of its diamino functionalities, ensures its continued relevance. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this important molecular scaffold in creating the next generation of functional molecules and therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 2915-84-6 | this compound - Synblock [synblock.com]

- 5. 2,7-DIAMINO-9-FLUORENONE | 2915-84-6 [amp.chemicalbook.com]

- 6. 2,7-Diamino-9-fluorenone | C13H10N2O | CID 97238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 9H-Fluoren-9-one,2,7-diamino | CAS#:2915-84-6 | Chemsrc [chemsrc.com]

- 8. alfa-industry.com [alfa-industry.com]

- 9. This compound - [sigmaaldrich.com]

- 10. This compound | 2915-84-6 [sigmaaldrich.com]

- 11. 9H-Fluoren-9-one, 2,7-dinitro- [webbook.nist.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. moodle2.units.it [moodle2.units.it]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 2,7-Diamino-9H-fluoren-9-one in Polar Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,7-Diamino-9H-fluoren-9-one in polar solvents. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound that govern its solubility, offers insights based on structurally similar molecules, and provides a detailed, field-proven experimental protocol for accurate solubility determination. The guide is structured to offer not just data, but a foundational understanding of the principles at play, enabling informed solvent selection and formulation strategies.

Introduction: The Significance of this compound

This compound is an aromatic organic compound characterized by a fluorenone core functionalized with two amino groups.[1][2] This molecular architecture imparts a unique combination of properties, making it a molecule of interest in medicinal chemistry and materials science. The fluorenone scaffold itself is a constituent of various biologically active molecules with applications as antimalarial, antiviral, and anticancer agents. Furthermore, fluorenone derivatives are utilized in the development of novel organic materials such as electroluminescent polymers and semiconductors.

The solubility of this compound is a critical parameter that dictates its utility in these applications. For drug development, solubility in aqueous and organic media is paramount for formulation, bioavailability, and efficacy. In materials science, solubility in appropriate solvents is essential for processing, thin-film deposition, and device fabrication. This guide, therefore, addresses the pressing need for a detailed understanding of the solubility of this compound in polar solvents.

Physicochemical Properties and Inferred Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. The key features of this compound are its aromatic fluorenone core, a polar ketone group, and two primary amino groups.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O | [1][2] |

| Molecular Weight | 210.23 g/mol | [2] |

| Appearance | Brown to dark brown solid | [3] |

| Melting Point | 290 °C | [3] |

| pKa (predicted) | 3.39 ± 0.20 | [3] |

| Hydrogen Bond Donors | 2 (from the amino groups) | [1] |

| Hydrogen Bond Acceptors | 3 (from the amino and ketone groups) | [1] |

The presence of both hydrogen bond donors and acceptors, coupled with the polar ketone functionality, suggests a strong potential for interaction with polar solvents. The parent compound, fluorenone, is notably insoluble in water but soluble in organic solvents like methanol and ethanol.[4] However, the introduction of two highly polar amino groups is expected to significantly alter this behavior.

Inferred Solubility Profile:

-

Water: Likely to exhibit low to moderate solubility, with increased solubility at higher temperatures. The aromatic nature of the large fluorene core counteracts the solubilizing effect of the polar functional groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate to good solubility due to the potential for hydrogen bonding with both the amino and ketone groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to exhibit good to excellent solubility, as these solvents are effective at solvating polar molecules and breaking up crystal lattice structures.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following method, adapted from established procedures for sparingly soluble aromatic compounds, utilizes UV-Vis spectrophotometry for quantification.[3]

Principle

This method relies on the principle of saturation. An excess of the solute (this compound) is equilibrated with a known volume of the solvent. After separation of the undissolved solid, the concentration of the dissolved compound in the supernatant is determined by measuring its absorbance at a specific wavelength and correlating it to a pre-established calibration curve.

Materials and Equipment

-

This compound (purity ≥ 97%)

-

Selected polar solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Step-by-Step Methodology

-

Preparation of Stock Solution and Calibration Curve:

-

Accurately weigh a known mass of this compound and dissolve it in a suitable solvent in which it is highly soluble (e.g., DMSO) to prepare a concentrated stock solution.

-

Perform a serial dilution of the stock solution with the solvent of interest to prepare a series of standards with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with the test solvent as necessary to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the test solvent.

-

Self-Validating System

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Visual Confirmation of Excess Solid: Always ensure that undissolved solid remains at the end of the equilibration period.

-

Time to Equilibrium: Perform a time-course study to confirm that the measured solubility does not change with longer equilibration times.

-

Purity of the Compound: Use a compound with the highest possible purity and confirm its identity.

Visualization of Key Concepts

Molecular Structure and Polarity

Caption: Molecular structure highlighting the polar functional groups.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility via UV-Vis spectrophotometry.

Conclusion

While quantitative solubility data for this compound in various polar solvents is not extensively documented, a thorough analysis of its molecular structure and comparison with closely related analogs allows for a reliable estimation of its solubility profile. The presence of two amino groups and a ketone functionality on the fluorenone core strongly suggests favorable solubility in polar protic and aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and validated method for their determination. This understanding is fundamental for advancing the use of this compound in both pharmaceutical and materials science research.

References

- 1. This compound | 2915-84-6 [sigmaaldrich.com]

- 2. 2,7-Diamino-9-fluorenone | C13H10N2O | CID 97238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorenone | Overview & Structure | Study.com [study.com]

- 5. 2,7-Diaminofluorene CAS#: 525-64-4 [m.chemicalbook.com]

2,7-Diamino-9H-fluoren-9-one: A Comprehensive Technical Guide to Safe Handling and Application

<

Executive Summary

This guide provides a detailed overview of the essential safety protocols and handling procedures for 2,7-Diamino-9H-fluoren-9-one. As a member of the aromatic amine class of compounds, it presents specific health hazards that necessitate stringent adherence to safety measures. This document outlines the compound's properties, associated risks, and the engineering controls, personal protective equipment (PPE), and procedural steps required for its safe use in a research and development setting. The primary hazards include skin, eye, and respiratory irritation.[1] By implementing the risk mitigation strategies and emergency procedures detailed herein, researchers can minimize exposure and ensure a safe laboratory environment.

Introduction to this compound

This compound is an organic compound frequently utilized in various research applications, including the synthesis of novel polymers and pharmaceutical intermediates. Its chemical structure, featuring a fluorenone backbone with two amino groups, imparts unique properties but also presents potential health risks characteristic of primary aromatic amines.[2][3] Understanding these properties is the first step in a comprehensive safety assessment.

Chemical and Physical Properties

A thorough understanding of the compound's properties is critical for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C13H10N2O | PubChem[1] |

| Molecular Weight | 210.23 g/mol | PubChem[1] |

| Appearance | Brown to dark brown solid | ChemicalBook[4] |

| Melting Point | 290 °C | ChemicalBook[4] |

| Boiling Point | 526.6±43.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.42 g/cm3 | ChemicalBook[4] |

| CAS Number | 2915-84-6 | ChemicalBook[4] |

Primary Applications in Research and Development

This compound serves as a valuable building block in several areas of chemical synthesis. Its bifunctional nature, with two reactive amine sites, makes it a key monomer in the production of high-performance polymers, such as polyimides and polyamides, which are valued for their thermal stability and mechanical strength. It is also investigated as an intermediate in the synthesis of dyes and pharmaceutically active compounds.

Overview of a Typical Experimental Workflow

The following diagram illustrates a standard laboratory workflow involving this compound, highlighting critical safety control points.

References

literature review of 2,7-Diamino-9H-fluoren-9-one

An In-depth Technical Guide to 2,7-Diamino-9H-fluoren-9-one: Synthesis, Properties, and Applications

Introduction: The Versatile Fluorenone Core

This compound is a highly versatile aromatic organic compound built upon a fluorenone backbone. Its structure, characterized by a central carbonyl group and amino functionalities at the 2 and 7 positions, imparts a unique combination of rigidity, electronic properties, and reactive potential. This makes it a valuable building block and key intermediate in diverse fields, ranging from medicinal chemistry to advanced material science. The fluorene scaffold itself is known for its planarity, thermal stability, and favorable electronic characteristics, which are further modulated by the diamino substitution, making it a molecule of significant interest for researchers and drug development professionals.[1][2]

The strategic placement of the two amino groups provides reactive sites for further chemical modifications, allowing for the construction of complex, symmetrical, or asymmetrical molecules.[3] This adaptability is central to its utility, enabling the synthesis of a wide array of derivatives with tailored biological activities and photophysical properties.

Physicochemical and Structural Properties

This compound is typically a brown to dark brown solid at room temperature.[4] Its core structure consists of a tricyclic fluorene system with a ketone at position 9 and primary amine groups at positions 2 and 7.

Table 1: Key Properties of this compound

| Property | Value | Reference |

| CAS Number | 2915-84-6 | [4][5][6][7] |

| Molecular Formula | C₁₃H₁₀N₂O | [4][5][6][7][8] |

| Molecular Weight | 210.23 g/mol | [4][6][7] |

| Appearance | Brown to dark brown solid | [4] |

| Melting Point | ~290 °C | [4] |

| Boiling Point | 526.6 ± 43.0 °C (Predicted) | [4][6] |

| Density | ~1.41-1.42 g/cm³ | [4][6] |

| Topological Polar Surface Area | 69.1 Ų | [7] |

| Purity | Typically ≥97% | [5][6] |

Caption: Chemical structure of this compound.

Synthesis and Characterization

The most prevalent and reliable synthesis of this compound involves the reduction of its dinitro precursor, 2,7-dinitro-9H-fluoren-9-one. This starting material is readily accessible through the nitration of fluorenone.[9] The reduction of the nitro groups to amines is a critical step, commonly achieved with high efficiency using reagents like stannous chloride (SnCl₂) in an acidic medium.

General Synthesis Workflow

The transformation from the dinitro precursor to the diamino product is a cornerstone reaction, enabling access to this versatile scaffold. The causality behind using stannous chloride is its effectiveness as a reducing agent for aromatic nitro groups, providing good yields under relatively mild conditions. The acidic environment (typically ethanol or acetic acid with HCl) is crucial for the reaction mechanism to proceed efficiently.[3][10]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Nitro Reduction

This protocol is a self-validating system adapted from established literature procedures.[3] The validation comes from the purification and subsequent characterization steps which confirm the identity and purity of the final product.

Materials:

-

2,7-Dinitro-9H-fluoren-9-one

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Suspend 2,7-dinitro-9H-fluoren-9-one (1 mmol) and SnCl₂·2H₂O (8 mmol) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, concentrate it in vacuo to remove the ethanol.

-

Neutralization: Dilute the residue with water and carefully adjust the pH to 8-9 by adding a saturated aqueous NaHCO₃ solution. This step is crucial to neutralize the acid and deprotonate the amine groups, making them soluble in the organic extraction solvent.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). The diamino product will partition into the organic layer.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude product can be used directly for many applications or further purified by column chromatography or recrystallization to achieve high purity.[3]

Characterization: The identity and purity of the synthesized this compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[11][12]

Key Applications in Research and Development

The unique structure of this compound makes it a privileged scaffold in both medicinal chemistry and material science.

Caption: Major application areas for this compound.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The diamino groups at the 2 and 7 positions serve as ideal anchor points for building symmetrical molecules, a strategy often employed in drug design to enhance binding affinity and specificity.

-

Antiviral Agents (HCV Inhibitors): Symmetrical derivatives of 2,7-diaminofluorene have been synthesized and identified as highly potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[10] By coupling amino acids and other moieties to the core scaffold, researchers have developed compounds with picomolar inhibitory activity, demonstrating the value of this fluorene backbone in antiviral drug discovery.[10]

-

Enzyme Inhibitors (SIRT2): The 2,7-disubstituted 9H-fluoren-9-one framework has been successfully used to design selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cancer and neurodegenerative diseases.[3] The symmetrical design allows for consistent binding interactions within the enzyme's active site, leading to potent and selective inhibition.[3]

-

Intermediate for Tilorone Synthesis: this compound is a key intermediate in the synthesis of Tilorone.[13] Tilorone is an orally available interferon inducer with a broad spectrum of antiviral activity.[13][14] The synthesis involves converting the diamino groups into dihydroxy groups via a diazotization reaction, followed by etherification to yield the final drug substance.[13]

Material Science: Building Blocks for Functional Materials

The rigid, planar, and conjugated nature of the fluorenone core is highly desirable for creating organic electronic materials.

-

Light-Emitting Polymers: The molecule is used to synthesize main-chain ionic polymers, such as poly(pyridinium salt)s containing fluorene moieties.[12] These polymers exhibit lyotropic liquid-crystalline properties and can emit green or blue light, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.[12]

-

Photoconducting Materials: The parent compound, 2,7-dinitro-9-fluorenone, is used as a photoconducting material, highlighting the inherent electronic properties of the fluorenone system that are carried through to its derivatives.[15]

Future Outlook

The continued exploration of this compound and its derivatives holds significant promise. In medicinal chemistry, its role as a rigid scaffold for designing specific enzyme inhibitors and antiviral agents is likely to expand. The symmetrical nature of the molecule provides a robust platform for structure-activity relationship (SAR) studies. In material science, the development of new fluorenone-based polymers and small molecules could lead to more efficient and stable organic electronic devices. As synthetic methodologies become more advanced, the ability to precisely functionalize the fluorenone core will unlock new applications in fields such as chemical sensing and catalysis.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,7-DIAMINO-9-FLUORENONE | 2915-84-6 [amp.chemicalbook.com]

- 5. This compound | 2915-84-6 [sigmaaldrich.com]

- 6. 9H-Fluoren-9-one,2,7-diamino | CAS#:2915-84-6 | Chemsrc [chemsrc.com]

- 7. 2,7-Diamino-9-fluorenone | C13H10N2O | CID 97238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. CN103819347A - Synthetic method of 2,7-diaminofluorene - Google Patents [patents.google.com]

- 10. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2915-84-6|this compound|BLD Pharm [bldpharm.com]

- 12. mdpi.com [mdpi.com]

- 13. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. 2,7-Dinitro-9-fluorenone | C13H6N2O5 | CID 35842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Page loading... [guidechem.com]

The Genesis of a Versatile Building Block: An In-depth Technical Guide to the Discovery and History of 2,7-Diaminofluorenone

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the scientific journey of 2,7-diaminofluorenone, a molecule whose significance has evolved from a derivative of a coal tar component to a crucial intermediate in modern pharmacology. We will explore its discovery, the evolution of its synthesis, and its applications, providing a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

From Coal Tar to Chromophore: The Early History of Fluorene and its Derivatives

The story of 2,7-diaminofluorenone begins with its parent molecule, fluorene. First isolated from coal tar by Marcellin Berthelot in 1867, fluorene itself initially had few direct applications.[1] However, its unique tricyclic structure, consisting of two benzene rings fused to a central five-membered ring, made it an attractive scaffold for the burgeoning field of synthetic organic chemistry. The late 19th and early 20th centuries witnessed a revolution in the chemical industry, largely driven by the development of synthetic dyes. This era spurred chemists to explore the functionalization of aromatic compounds, including those derived from coal tar, in the quest for novel chromophores.[2]

The journey towards 2,7-diaminofluorenone necessitated the conversion of fluorene to its ketone derivative, fluorenone. The oxidation of fluorene to fluorenone provided a key intermediate that could be further functionalized.[1] The electron-withdrawing nature of the carbonyl group in fluorenone directs electrophilic substitution to the 2 and 7 positions, a crucial aspect for the regioselective synthesis of 2,7-disubstituted derivatives.

The First Synthesis: Nitration and Subsequent Reduction

While a definitive single publication marking the "discovery" of 2,7-diaminofluorenone is not readily apparent in early literature, the foundational work on the synthesis of its key precursor, 2,7-dinitrofluorenone, is attributed to F. J. Moore and E. H. Huntress in their 1927 publication in the Journal of the American Chemical Society. Their work on fluorenone derivatives laid the groundwork for accessing a variety of substituted fluorenones. The established and consistently utilized synthetic pathway to 2,7-diaminofluorenone proceeds through a two-step process:

-

Nitration of Fluorenone: The introduction of nitro groups at the 2 and 7 positions of the fluorenone core.

-

Reduction of 2,7-Dinitrofluorenone: The conversion of the nitro groups to amino groups.

Electrophilic Nitration of Fluorenone

The synthesis of the crucial intermediate, 2,7-dinitrofluorenone, is achieved through the electrophilic nitration of fluorenone. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic rings of fluorenone.

This protocol is a representative example based on established methods.

Materials:

-

Fluorenone

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ethanol

-

Ice

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice bath.

-

Slowly add a solution of fluorenone in concentrated sulfuric acid to the cooled nitrating mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 2,7-dinitrofluorenone.

-

Filter the solid product, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or ethanol, to obtain pure 2,7-dinitrofluorenone as a yellow solid.[3]

Causality Behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Sulfuric Acid: Acts as a catalyst to generate the nitronium ion and as a solvent for the reactants.

-

Ice Quench: The product is insoluble in water, and pouring the reaction mixture into ice water facilitates its precipitation and separation from the acidic reaction medium.

Reduction of 2,7-Dinitrofluorenone to 2,7-Diaminofluorenone

The final step in the synthesis is the reduction of the nitro groups of 2,7-dinitrofluorenone to the corresponding amino groups. Various reducing agents have been employed for this transformation, with common methods including catalytic hydrogenation and metal-acid reductions.

This protocol outlines a common laboratory-scale reduction using tin and hydrochloric acid.

Materials:

-

2,7-Dinitrofluorenone

-

Tin (granulated)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

-

Ethanol

Procedure:

-

In a round-bottom flask, suspend 2,7-dinitrofluorenone in ethanol.

-

Add granulated tin to the suspension.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling.

-

After the addition is complete, heat the mixture at reflux for several hours until the yellow color of the dinitro compound disappears.

-

Cool the reaction mixture and filter to remove any unreacted tin.

-

Neutralize the filtrate with a concentrated sodium hydroxide solution to precipitate the crude 2,7-diaminofluorenone.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 2,7-diaminofluorenone.

Causality Behind Experimental Choices:

-

Tin and HCl: This is a classic method for the reduction of aromatic nitro compounds (Bechamp reduction). Tin acts as the reducing agent in the acidic medium.

-

Ethanol: Serves as a solvent to facilitate the reaction.

-

Neutralization: The product is an amine, which is basic and will be protonated in the acidic reaction mixture. Neutralization is necessary to deprotonate the amine and allow for its precipitation.

Physicochemical Properties and Characterization

2,7-Diaminofluorenone is a stable crystalline solid. Its key physical and spectroscopic data are summarized below.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molar Mass | 210.23 g/mol |

| Appearance | Yellow to brown crystalline powder |

| Melting Point | 235-240 °C (decomposes) |

| Solubility | Soluble in hot ethanol, acetic acid; sparingly soluble in water |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: Characteristic peaks for the amino (N-H stretching) and carbonyl (C=O stretching) functional groups.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Aromatic protons in the fluorenone core and the protons of the amino groups.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Resonances for the carbon atoms of the aromatic rings and the carbonyl carbon.

A Molecule of Evolving Importance: Historical and Modern Applications

The initial interest in 2,7-diaminofluorenone likely stemmed from its potential as a dye intermediate. The presence of two primary amine groups on a rigid aromatic scaffold provided a versatile platform for the synthesis of azo dyes and other chromophoric systems. However, detailed historical records of its specific use in early dye manufacturing are scarce.

The most significant and well-documented application of 2,7-diaminofluorenone emerged in the mid-20th century with the development of the broad-spectrum antiviral drug, Tilorone .

The Tilorone Connection: A Gateway to Pharmacology

Tilorone, chemically known as 2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one, was one of the first synthetic, small-molecule interferon inducers. Its synthesis utilizes a derivative of 2,7-diaminofluorenone, namely 2,7-dihydroxyfluorenone. The conversion of 2,7-diaminofluorenone to 2,7-dihydroxyfluorenone can be achieved through a diazotization reaction followed by hydrolysis.

Modern Applications in Materials Science

In recent years, the rigid and planar structure of the fluorenone core has attracted interest in the field of materials science. 2,7-Diaminofluorenone serves as a valuable monomer for the synthesis of high-performance polymers, such as polyimides and polyamides. These polymers often exhibit excellent thermal stability, mechanical strength, and unique optoelectronic properties, making them suitable for applications in electronics and aerospace.[4]

Conclusion

From its origins as a derivative of a coal tar byproduct to its pivotal role in the synthesis of an important antiviral drug and its emerging applications in materials science, 2,7-diaminofluorenone has proven to be a molecule of enduring scientific interest. Its straightforward synthesis, coupled with the versatility of its functional groups, ensures its continued relevance in both academic research and industrial applications. This guide has provided a comprehensive overview of its discovery, historical development, and key synthetic methodologies, offering a valuable resource for scientists and researchers working with this important chemical building block.

References

A Theoretical and Computational Guide to 2,7-Diamino-9H-fluoren-9-one: From Electronic Structure to Application-Driven Design

Abstract

The 2,7-Diamino-9H-fluoren-9-one (DAF) core is a privileged scaffold in medicinal chemistry and materials science, notable for its rigid, planar structure and rich electronic properties. Theoretical and computational studies are indispensable for unlocking the full potential of DAF and its derivatives, providing predictive insights that accelerate discovery and rationalize experimental observations. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical methodologies applied to DAF. We will explore the causality behind computational choices, from ground-state geometry optimization to the prediction of photophysical properties and its role in designing targeted therapeutics. The protocols and insights described herein are designed to form a self-validating framework for the computational investigation of this versatile molecule.

Introduction: The this compound Scaffold

This compound (DAF) is an aromatic ketone derivative of fluorene. Its structure is characterized by a tricyclic fluorenone core with amino groups at the C2 and C7 positions. These amino groups act as powerful electron-donating groups, which, in conjunction with the electron-withdrawing carbonyl group at C9, establish an intrinsic donor-acceptor character. This electronic framework is the foundation of its utility in a range of applications, from potent enzyme inhibitors to components of light-emitting polymers.[1][2]

The core value of theoretical studies on DAF lies in the ability to precisely model its molecular orbitals, predict electronic transitions, and understand how structural modifications influence its properties. By employing computational techniques, researchers can screen virtual libraries of DAF derivatives, identify candidates with desirable electronic or binding characteristics, and gain a mechanistic understanding that is often difficult to achieve through experimental means alone. This guide focuses on the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), the workhorse methods for computational chemistry in this field.[3][4]

Core Molecular Properties

A baseline understanding of DAF begins with its fundamental physicochemical properties. These values serve as the initial parameters for more advanced computational models.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O | [5] |